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Compound of Interest

Compound Name:
2-Hydroxy-3-isopropyl-6-

methylbenzoic acid

Cat. No.: B1200341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. Due to the limited availability of

experimentally derived public data for this specific molecule, this guide presents predicted

values based on established spectroscopic principles and data from structurally similar

compounds. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its expected

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols.

Data Presentation
The predicted spectroscopic data for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid is

summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted, 400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 br s 1H -COOH

~9.5 br s 1H Ar-OH

~7.25 d, J ≈ 8.0 Hz 1H H-5

~6.80 d, J ≈ 8.0 Hz 1H H-4

~3.30 sept, J ≈ 7.0 Hz 1H -CH(CH₃)₂

~2.50 s 3H Ar-CH₃

~1.25 d, J ≈ 7.0 Hz 6H -CH(CH₃)₂

J = coupling constant in Hertz

¹³C NMR (Carbon-13 NMR) Data (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~175 -COOH

~160 C-2

~140 C-6

~138 C-3

~125 C-5

~122 C-4

~115 C-1

~28 -CH(CH₃)₂

~23 -CH(CH₃)₂

~20 Ar-CH₃
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Infrared (IR) Spectroscopy
FT-IR Data (Predicted, KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3200-2500 Broad O-H stretch (Carboxylic acid)

~3200 Broad O-H stretch (Phenol)

~2960 Medium C-H stretch (Aliphatic)

~1680 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Phenol)

~920 Broad
O-H bend (Carboxylic acid

dimer)

Mass Spectrometry (MS)
MS Data (Predicted, Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

194 80 [M]⁺ (Molecular Ion)

179 100 [M - CH₃]⁺

151 40 [M - C₃H₇]⁺

133 60 [M - COOH - H₂O]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-Hydroxy-3-isopropyl-6-
methylbenzoic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: For ¹H NMR, accurately weigh 5-10 mg of the sample, and for ¹³C NMR,

weigh 20-50 mg.[1] The sample should be dissolved in approximately 0.6-0.7 mL of a

deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[1] Ensure the sample is

fully dissolved; gentle vortexing or sonication can be used to aid dissolution. Using a Pasteur

pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm and cap it

securely.[1]

Data Acquisition: The NMR tube is placed into a spinner turbine and its depth is adjusted using

a gauge. The sample is then inserted into the NMR spectrometer.[1] The instrument's software

is used to lock onto the solvent signal, and the magnetic field is shimmed to achieve

homogeneity. For a standard ¹H experiment, parameters such as the pulse angle, acquisition

time, and relaxation delay are set. For ¹³C NMR, broadband proton decoupling is typically used

to simplify the spectrum and improve the signal-to-noise ratio.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)
Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate

mortar and pestle.[3] Mix the ground sample with about 100-200 mg of dry, IR-grade potassium

bromide (KBr) powder.[3] The KBr acts as an IR-transparent matrix.[3] This mixture is then

placed into a pellet die and high pressure is applied using a hydraulic press to form a clear,

transparent pellet.[3]

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded to account for

any atmospheric and instrumental contributions.[4] The KBr pellet containing the sample is then

placed in the sample holder of the FT-IR spectrometer. The infrared beam is passed through

the sample, and the transmitted radiation is measured by a detector.[4] The final spectrum is

presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation and Analysis (GC-MS): For analysis by Gas Chromatography-Mass

Spectrometry (GC-MS), organic acids often require derivatization to increase their volatility and

thermal stability.[5] A common method is silylation. The dried sample is treated with a silylating

agent (e.g., BSTFA) and heated to convert the acidic protons of the hydroxyl and carboxyl

groups into trimethylsilyl ethers and esters, respectively.[5]
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The derivatized sample is then injected into the GC, where it is vaporized and separated on a

capillary column.[6] The separated components elute from the column and enter the mass

spectrometer.[6] In the ion source, molecules are typically ionized by electron impact (EI),

causing fragmentation. The resulting ions are separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z) and detected.[6] A full scan is typically

collected between 50 and 550 amu.[6]

Mandatory Visualization
The following diagrams illustrate key workflows in the spectroscopic analysis of chemical

compounds.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: General workflow for spectroscopic analysis.
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NMR Signal Generation Pathway
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Caption: NMR signal generation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1200341?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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